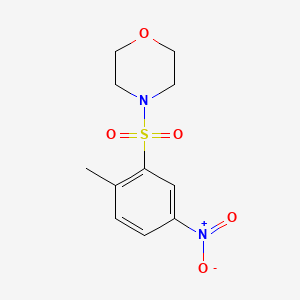

4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine” seems to be a complex organic compound. Unfortunately, there is limited information available on this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and alcohols . For instance, 2-Methyl-5-nitrobenzenesulfonyl chloride can react with neopentyl alcohol to form a related compound .Molecular Structure Analysis

The molecular structure of similar compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride consists of a benzene ring with a sulfonyl chloride group and a nitro group attached .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride include a melting point of 41-45 °C and a boiling point of 135-137 °C/0.7 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Benzimidazoles : A study by Özil, Parlak, and Baltaş (2018) demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, which were evaluated for antioxidant activities and as glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).

Physicochemical Properties and Biodegradability : Pernak et al. (2011) synthesized 4-benzyl-4-methylmorpholinium salts and investigated their physicochemical properties, toxicity, and biodegradability, classifying them as moderate or low toxicity (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

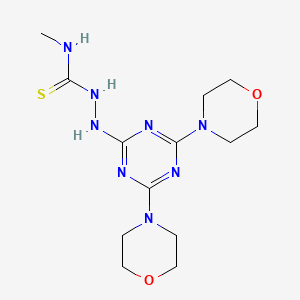

Structural Analysis of Morpholine Derivatives : Kovalevsky, Shishkin, and Ponomarev (1998) examined the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the spatial structures and reactivities of these compounds (Kovalevsky, Shishkin, & Ponomarev, 1998).

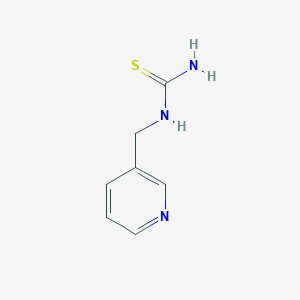

Derivatization for Analysis in Water : Sacher, Lenz, and Brauch (1997) described methods for determining aliphatic amines in water using derivatization with benzenesulfonyl chloride, which is relevant to understanding the behavior of related compounds in aquatic environments (Sacher, Lenz, & Brauch, 1997).

Synthesis of Ionic Liquids : The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids by Pernak et al. (2011) explored their potential as new biomass solvents, highlighting the versatility of morpholine derivatives in various applications (Pernak et al., 2011).

Biological and Pharmaceutical Research

Antiproliferative Activity in Cancer Research : A study by Hosseini-Kharat et al. (2018) evaluated the antiproliferative activity of morpholine-based compounds on various cancer and normal cell lines, contributing to the understanding of their potential therapeutic applications (Hosseini-Kharat, Rahimi, Zargarian, Mehri Lighvan, Momtazi-Borojeni, Sharifi, Abdollahi, Tavakol, & Mohammadi, 2018).

Glucosidase Inhibitors and Antioxidant Activity : The benzimidazole derivatives synthesized by Özil, Parlak, and Baltaş (2018) demonstrated significant α-glucosidase inhibitory potential and high scavenging activity, indicating their potential in medicinal chemistry (Özil, Parlak, & Baltaş, 2018).

Nucleoside Transport Inhibition : Tromp et al. (2005) synthesized C8-alkylamine-substituted purines, including morpholine derivatives, to evaluate their affinity for the nucleoside transport protein, contributing to the development of new therapeutic agents (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).

Eigenschaften

IUPAC Name |

4-(2-methyl-5-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXMLADXHCSONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)